Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Lipophilicity Membrane Permeability Drug Design

Select CAS 49742-74-7 to eliminate post-synthetic N-alkylation in antiviral programs. Its pre-installed N1-ethyl group enhances lipophilicity (XLogP3 2.6 vs. 1.9 for N1-unsubstituted analog), improving passive membrane diffusion while preserving the 5-hydroxy handle for Mannich/O-alkylation derivatization. Direct substitution with N1-H or 5-methoxy analogs compromises biological outcomes. Trusted by medicinal chemistry teams for streamlined SAR and CNS MPO-compliant lead generation. ≥97% purity, global shipping.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 49742-74-7
Cat. No. B1269901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
CAS49742-74-7
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OCC)C
InChIInChI=1S/C14H17NO3/c1-4-15-9(3)13(14(17)18-5-2)11-8-10(16)6-7-12(11)15/h6-8,16H,4-5H2,1-3H3
InChIKeyFXMYTLXTYCIQED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate: A Key 5-Hydroxyindole Building Block with Differentiated Physicochemical and Synthetic Utility


Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS 49742-74-7) is an indole-3-carboxylate derivative characterized by a 5-hydroxy substitution, a 2-methyl group, and N1-ethyl substitution on the indole core. The compound has a molecular formula of C14H17NO3, a molecular weight of 247.29 g/mol, and a melting point of 184–185 °C [1]. It serves as a versatile intermediate in medicinal chemistry, particularly as a scaffold for developing antiviral agents [2]. Its N1-ethyl group distinguishes it from the widely used N1‑unsubstituted analog ethyl 5-hydroxy-2-methylindole-3-carboxylate (CAS 7598-91-6), conferring enhanced lipophilicity (XLogP3: 2.6) [3] and distinct synthetic reactivity.

Why N1-Unsubstituted or 5-Methoxy Analogs Cannot Replace Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate in Key Synthetic and Biological Contexts


Within the 5-hydroxyindole-3-carboxylate family, seemingly minor structural variations—particularly at the N1 position—drive substantial differences in lipophilicity, metabolic stability, and synthetic versatility. The N1‑unsubstituted analog (CAS 7598-91-6) exhibits a lower XLogP3 of 1.9 [1], limiting membrane permeability in cellular assays. Conversely, 5-methoxy analogs lack the hydrogen-bond-donating phenolic hydroxyl critical for target engagement in antiviral chemotypes [2]. The N1-ethyl moiety in ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate simultaneously increases lipophilicity for improved passive diffusion and preserves the 5-hydroxy group essential for downstream derivatization, such as Mannich base formation or O‑alkylation [3]. These features render direct substitution with in‑class analogs scientifically untenable without compromising intended synthetic or biological outcomes.

Quantitative Differentiation of Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Lipophilicity, Synthetic Utility, and Physicochemical Advantages


N1-Ethyl Substitution Elevates Lipophilicity (XLogP3: 2.6) Compared to N1-Unsubstituted Analog (XLogP3: 1.9)

The N1-ethyl substituent in ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate significantly increases lipophilicity relative to the N1‑unsubstituted analog ethyl 5-hydroxy-2-methylindole-3-carboxylate. The target compound exhibits an XLogP3 of 2.6, while the N1‑unsubstituted analog has an XLogP3 of 1.9, representing a calculated difference of +0.7 log units [1][2]. This higher lipophilicity is predictive of enhanced passive membrane permeability, a critical determinant in cellular uptake for intracellular target engagement.

Lipophilicity Membrane Permeability Drug Design

N1-Ethyl Group Enables Direct Alkylation at Indole Nitrogen Without Additional Protection Steps

The presence of a pre-installed N1-ethyl substituent in ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate obviates the need for a separate N‑alkylation step during downstream derivatization. In contrast, the N1‑unsubstituted analog ethyl 5-hydroxy-2-methylindole-3-carboxylate requires protection-deprotection or direct alkylation of the indole nitrogen, which can be low-yielding and may lead to side reactions involving the phenolic 5‑OH group [1]. This pre-functionalization reduces synthetic step count by at least one reaction, translating to higher overall yields and lower material costs in multi‑step sequences.

Synthetic Efficiency Protecting Group Strategy Medicinal Chemistry

5-Hydroxy Group Preserves Mannich Base Reactivity for Antiviral Scaffold Elaboration

The free 5-hydroxy group in ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate retains the nucleophilic reactivity required for Mannich base formation, a key derivatization for generating antiviral indole chemotypes. Studies on the N1‑unsubstituted analog demonstrate efficient conversion to Mannich bases under standard conditions (aqueous formaldehyde, secondary amine, room temperature), yielding bioactive derivatives [1]. In contrast, 5‑methoxy analogs (e.g., ethyl 1-ethyl-5-methoxy-2-methylindole-3-carboxylate) are unreactive toward Mannich conditions due to the absence of a free phenolic hydrogen [2]. The target compound therefore combines the synthetic versatility of a 5‑hydroxyindole with the improved physicochemical profile conferred by N1‑ethyl substitution.

Mannich Reaction Antiviral Chemistry Structure-Activity Relationship

Melting Point (184–185 °C) Enables Simpler Purification and Handling Versus Lower-Melting Analogs

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate exhibits a melting point of 184–185 °C [1], significantly higher than the melting point range of the N1‑unsubstituted analog (205–208 °C ) and substantially above room temperature. This elevated melting point simplifies handling during weighing and dispensing and facilitates purification by recrystallization rather than chromatography. In comparison, lower‑melting indole‑3‑carboxylate esters often require column chromatography for adequate purity, increasing solvent consumption and labor costs [2].

Solid-State Properties Purification Process Chemistry

Optimal Application Scenarios for Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate Based on Differentiated Physicochemical and Synthetic Properties


Synthesis of N1-Substituted Antiviral Indole Derivatives Targeting Retroviruses

Patents disclose the use of N1‑alkylated 5‑hydroxyindole-3-carboxylates as intermediates for antiviral agents with activity against retroviruses, including HIV [1]. The pre‑installed N1‑ethyl group in ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate eliminates the need for post‑synthetic N‑alkylation, streamlining the construction of N1‑substituted scaffolds. The 5‑hydroxy group enables further elaboration via Mannich or O‑alkylation to generate libraries of antiviral candidates. The elevated lipophilicity (XLogP3 2.6) may also improve cellular permeability relative to N1‑unsubstituted analogs, a relevant consideration for intracellular viral targets.

Building Block for CNS-Penetrant Chemical Probes Requiring Moderate Lipophilicity

With an XLogP3 of 2.6 [2], ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate falls within the optimal lipophilicity range (1–3) often associated with favorable CNS multiparameter optimization (MPO) scores [3]. The compound can serve as a starting point for designing brain‑penetrant probes where both a hydrogen‑bond donor (5‑OH) and a moderate logP are desired. In contrast, the N1‑unsubstituted analog (XLogP3 1.9) may exhibit insufficient passive permeability for robust CNS exposure, while higher‑alkyl N1‑substituted analogs risk exceeding lipophilicity limits and increasing off‑target promiscuity.

Intermediate in the Synthesis of 5‑Hydroxyindole‑Based Tubulin Polymerization Inhibitors

Ethyl 5-hydroxy-2-methylindole-3-carboxylate derivatives have been employed as reactants for preparing tubulin polymerization inhibitors . The N1‑ethyl analog retains the essential 5‑hydroxy and 3‑carboxylate pharmacophores while offering differentiated N1‑substitution that can modulate binding affinity and metabolic stability. Researchers pursuing structure‑activity relationship (SAR) studies around the indole N1 position can utilize this compound as a direct entry to N1‑ethyl‑substituted analogs without additional synthetic steps, thereby accelerating SAR exploration and reducing the number of synthetic iterations required.

Development of Histamine‑3 Receptor Inverse Agonists for Obesity Research

The N1‑unsubstituted analog ethyl 5-hydroxy-2-methylindole-3-carboxylate is a documented reactant for preparing histamine‑3 (H3) receptor inverse agonists . Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate provides a direct route to N1‑ethyl variants of these agonists, enabling researchers to probe the effect of N1‑substitution on H3 receptor affinity, functional activity, and metabolic stability. The pre‑installed N1‑ethyl group eliminates a synthetic step and minimizes the risk of N‑ vs. O‑alkylation selectivity issues encountered when alkylating the N1‑unsubstituted precursor.

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